molecular formula C18H37NO4 B154643 Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester CAS No. 1793-68-6

Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester

Cat. No. B154643
CAS RN: 1793-68-6
M. Wt: 331.5 g/mol
InChI Key: WGDZQINGRJYRHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is a chemical compound that belongs to the class of fatty acid esters. It is commonly known as lauryldiethanolamine and is used in various scientific research applications.

Mechanism Of Action

The mechanism of action of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is not well understood. However, it is believed to act as a surfactant and reduce the surface tension of the emulsion. This leads to the stabilization of the emulsion and prevents coalescence of the particles.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester. However, it is known to be non-toxic and non-irritating to the skin and eyes. It is also biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

The advantages of using dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester in lab experiments include its ability to stabilize emulsions and disperse nanoparticles. It is also non-toxic and biodegradable, making it a safe option for use in the laboratory. However, the limitations of using this compound include its limited solubility in water and its high cost compared to other surfactants.

Future Directions

There are several future directions for research on dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester. One area of research could focus on the use of this compound in the preparation of nanocomposites with improved mechanical properties. Another area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further research could be conducted on the mechanism of action of this compound to better understand its properties and potential applications.
Conclusion:
In conclusion, dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is a fatty acid ester that is commonly used as a surfactant in emulsion polymerization reactions, as a dispersant in the preparation of nanocomposites, and as a corrosion inhibitor in the oil and gas industry. Its mechanism of action is not well understood, but it is believed to act as a surfactant and reduce the surface tension of the emulsion. It is non-toxic and biodegradable, making it a safe option for use in the laboratory. Future research could focus on the use of this compound in the preparation of nanocomposites with improved mechanical properties, the development of more efficient and cost-effective synthesis methods, and the mechanism of action of this compound.

Synthesis Methods

Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester can be synthesized by the reaction of dodecanoic acid chloride with diethanolamine. The reaction takes place in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure lauryldiethanolamine.

Scientific Research Applications

Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester is used in various scientific research applications. It is commonly used as a surfactant in emulsion polymerization reactions to stabilize the emulsion. It is also used as a dispersant in the preparation of nanocomposites. Furthermore, it is used as a corrosion inhibitor in the oil and gas industry.

properties

CAS RN

1793-68-6

Product Name

Dodecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethyl dodecanoate

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-18(22)23-17-14-19(12-15-20)13-16-21/h20-21H,2-17H2,1H3

InChI Key

WGDZQINGRJYRHS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)OCCN(CCO)CCO

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(CCO)CCO

Other CAS RN

1793-68-6

Origin of Product

United States

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